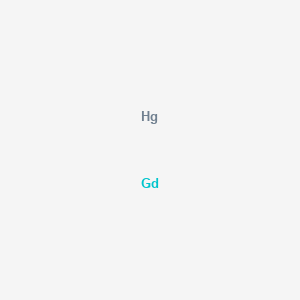
Gadolinium--mercury (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium–mercury (1/1) is a compound formed by the combination of gadolinium and mercury in a 1:1 ratio. Gadolinium is a rare earth element known for its unique magnetic properties, while mercury is a heavy metal with significant applications in various industries. The combination of these two elements results in a compound with distinct chemical and physical properties, making it of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–mercury (1/1) can be achieved through various methods, including direct combination of the elements under controlled conditions. One common approach involves the reaction of gadolinium chloride with mercury in an inert atmosphere to prevent oxidation. The reaction is typically carried out at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods: Industrial production of gadolinium–mercury (1/1) often involves the use of high-purity gadolinium and mercury. The elements are combined in a controlled environment, such as a vacuum or inert gas atmosphere, to prevent contamination and ensure the purity of the final product. Advanced techniques like ultrasonic spray pyrolysis and sol-gel methods may also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Gadolinium–mercury (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the unique properties of both gadolinium and mercury.
Common Reagents and Conditions: Common reagents used in reactions involving gadolinium–mercury (1/1) include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed: The major products formed from reactions involving gadolinium–mercury (1/1) depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of gadolinium oxide and mercury oxide, while reduction reactions could yield elemental gadolinium and mercury .
Scientific Research Applications
Gadolinium–mercury (1/1) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, gadolinium–mercury (1/1) is used as a catalyst in various chemical reactions. Its unique properties make it an effective catalyst for processes such as hydrogenation and oxidation.
Biology: In biological research, gadolinium–mercury (1/1) is studied for its potential use in imaging techniques. The compound’s magnetic properties make it a candidate for use in magnetic resonance imaging (MRI) contrast agents .
Medicine: In medicine, gadolinium–mercury (1/1) is explored for its potential therapeutic applications. Research is ongoing to determine its efficacy in targeted drug delivery and cancer treatment .
Industry: In industrial applications, gadolinium–mercury (1/1) is used in the production of advanced materials, such as high-performance magnets and electronic components .
Mechanism of Action
The mechanism of action of gadolinium–mercury (1/1) is primarily influenced by the properties of gadolinium and mercury. Gadolinium’s magnetic properties play a crucial role in its use as an MRI contrast agent, where it enhances the contrast of images by shortening the spin-lattice relaxation time (T1) of voxels in which it is present . Mercury’s chemical reactivity contributes to the compound’s effectiveness in catalytic and industrial applications .
Comparison with Similar Compounds
- Gadolinium oxide (Gd2O3)
- Gadolinium chloride (GdCl3)
- Gadolinium nitrate (Gd(NO3)3)
- Gadolinium acetate (Gd(CH3COO)3)
- Manganese-based contrast agents (as an alternative to gadolinium-based agents)
Uniqueness: The uniqueness of gadolinium–mercury (1/1) lies in its combination of gadolinium’s magnetic properties and mercury’s chemical reactivity. This combination results in a compound with distinct characteristics that make it valuable in various scientific and industrial applications.
Properties
CAS No. |
12024-61-2 |
|---|---|
Molecular Formula |
GdHg |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
gadolinium;mercury |
InChI |
InChI=1S/Gd.Hg |
InChI Key |
ZGMFBCKTUVASSC-UHFFFAOYSA-N |
Canonical SMILES |
[Gd].[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)
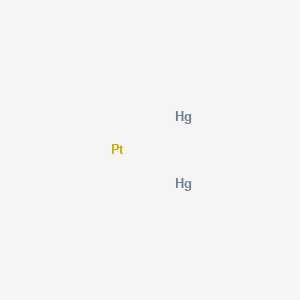
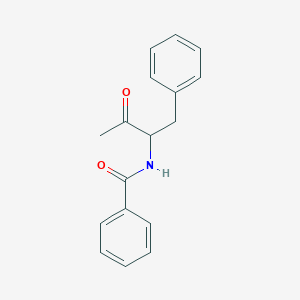

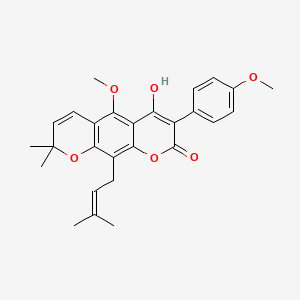
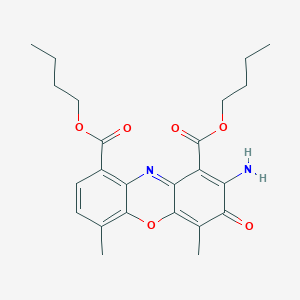

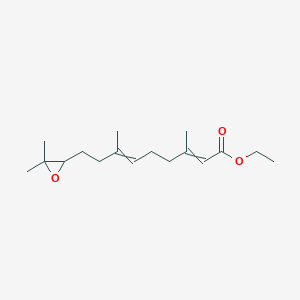

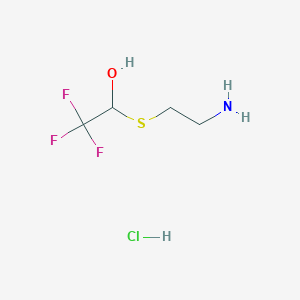
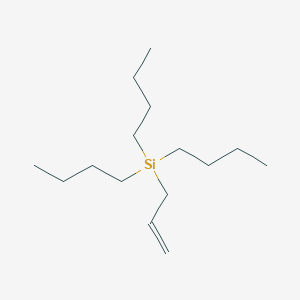
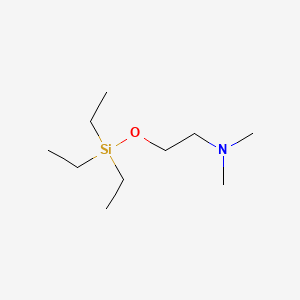

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
